2-Nitro-1-benzofuran-6-ol
Overview
Description
2-Nitro-1-benzofuran-6-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a nitro group at the second position and a hydroxyl group at the sixth position on the benzofuran ring.
Preparation Methods
The synthesis of 2-Nitro-1-benzofuran-6-ol can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) and acetic acid (AcOH).
Condensation of Salicylic Aldehydes with Bromonitromethane: This method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired benzofuran derivative.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions.
Chemical Reactions Analysis
2-Nitro-1-benzofuran-6-ol undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitro-1-benzofuran-6-ol has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as anticancer, antibacterial, and antiviral agents.
Materials Science: These compounds are used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1-benzofuran-6-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
2-Nitro-1-benzofuran-6-ol can be compared with other benzofuran derivatives such as:
2-Nitrobenzofuran: Lacks the hydroxyl group at the sixth position, which can affect its biological activity and chemical reactivity.
6-Hydroxybenzofuran: Lacks the nitro group, which can influence its redox properties and biological interactions.
2-Aminobenzofuran: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
The presence of both the nitro and hydroxyl groups in this compound makes it unique, providing a combination of redox activity and hydrogen bonding capability that can be exploited in various applications.
Properties
IUPAC Name |
2-nitro-1-benzofuran-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGJOOCOMCIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539560 | |
Record name | 2-Nitro-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40739-72-8 | |
Record name | 2-Nitro-1-benzofuran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.